molecular formula C12H17BrO2 B083080 3-Bromo-5-methyladamantane-1-carboxylic acid CAS No. 14670-95-2

3-Bromo-5-methyladamantane-1-carboxylic acid

Cat. No. B083080
CAS RN: 14670-95-2
M. Wt: 273.17 g/mol
InChI Key: AQYMJKFAOHCXOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar adamantane derivatives involves bromination processes. For instance, the bromination of homoadamantanecarboxylic acids has been reported, leading to derivatives like 1-bromomethyladamantane-3-carboxylic acid (Sasaki, Eguchi, Toru, & Itoh, 1972).

Molecular Structure Analysis

  • Studies on adamantane derivatives often involve X-ray crystallography and NMR spectroscopy for structural elucidation. For example, the crystal structure of similar adamantane derivatives has been determined using X-ray diffraction (Rath, Gu, & Murray, 1997).

Chemical Reactions and Properties

  • Adamantane derivatives exhibit various reactions, such as bromination, which often leads to the formation of new functional groups. The chemical transformations of adamantane with carboxylic acid chlorides have been explored to synthesize acyl adamantanes (Mokhov, Butov, & Saad, 2018).

Physical Properties Analysis

  • The physical properties of adamantane derivatives like melting points, boiling points, and solubility can be derived from similar compounds. For example, the physical properties of fluoroadamantane derivatives have been reported in various studies (Aoyama & Hara, 2013).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are often influenced by the adamantane structure. For instance, the synthesis and properties of ethyl 5-oxohomoadamantane-4-carboxylate, a cage analogue of acetoacetic ester, provide insights into the reactivity of similar adamantane derivatives (Klimochkin, Tkachenko, & Rybakov, 2018).

Scientific Research Applications

Carboxylic Acids in Anticancer Research

Carboxylic acids and their derivatives, including cinnamic acid and its analogues, have been extensively studied for their potential as anticancer agents. The presence of the carboxylic acid functionality allows for various chemical modifications, making these compounds versatile in medicinal chemistry. Research has shown that cinnamic acid derivatives can act as traditional and synthetic antitumor agents due to their rich medicinal tradition and significant antitumor efficacy observed in recent studies (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are known to inhibit microbial growth at concentrations below desired yields, impacting the fermentative production of biofuels and chemicals. The inhibition mechanism involves damage to the cell membrane and a decrease in microbial internal pH. Understanding these effects is crucial for developing strategies to increase microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Environmental Impact and Corrosion

Low molecular weight carboxylic acids are present in various environmental mediums and have been associated with the corrosion of metals such as copper. This has implications for industrial applications where corrosion resistance is critical (Bastidas & La Iglesia, 2007).

Extraction and Recovery from Aqueous Streams

The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) has been a focus of research due to the growing interest in producing organic acids via fermentation. Various solvents and techniques have been explored to improve the efficiency of carboxylic acid recovery, highlighting the importance of these compounds in bio-based plastic production and green chemistry (Sprakel & Schuur, 2019).

properties

IUPAC Name

3-bromo-5-methyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYMJKFAOHCXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301519
Record name 3-bromo-5-methyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14670-95-2
Record name 14670-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-5-methyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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